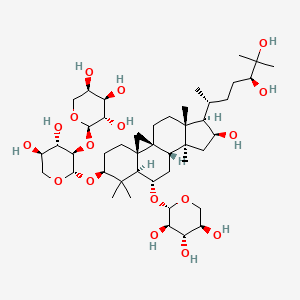

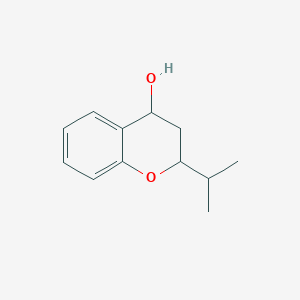

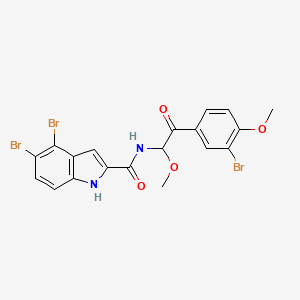

![molecular formula C9H14N2OS B1474456 (1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932052-43-1](/img/structure/B1474456.png)

(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol

Overview

Description

(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclopentan-1-ol, also known as (1R,2R)-2-methylsulfanyl-1-imidazol-2-ylcyclopentanol, is an organic compound with a molecular formula of C6H11N2OS. It is a colorless solid with a melting point of 162–164 °C and a boiling point of 225–227 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in diethyl ether. This compound is used in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Studies

Research into imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde highlights the synthesis of chiral imines and bisimines, showcasing the structural diversity achievable with imidazole derivatives. These compounds are characterized for their potential in complexation with metals, demonstrating their applicability in coordination chemistry and potential catalysis applications (Pařík & Chlupatý, 2014).

Catalysis and Complexation

Studies on chiral imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains focus on their synthesis and utilization in forming Pd and Rh complexes. These complexes have shown significant catalytic activity, particularly in asymmetric allylic alkylations, indicating the potential of these compounds in asymmetric synthesis and catalysis (Roseblade et al., 2007).

Antiprotozoal Activity

A series of benzimidazole derivatives featuring imidazole and thioether groups have been evaluated for their antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The findings suggest that these compounds have potent activity, potentially offering new avenues for antiprotozoal drug development (Pérez‐Villanueva et al., 2013).

Supramolecular Chemistry

Research into supramolecular dioxygen receptors using cyclodextrin dimers and porphinatoiron(II) complexes highlights the capability of imidazole-functionalized compounds in oxygen transport and storage. This study provides insights into the design of artificial oxygen carriers, mimicking natural globin functions (Kano et al., 2012).

Fluorescence and Optical Properties

The synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones catalyzed by 1-methyl-3(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride demonstrates the influence of cycloalkanone size on fluorescence emission. This finding could have implications in the development of new fluorescent materials for optical applications (Wan et al., 2010).

properties

IUPAC Name |

(1R,2R)-2-(1-methylimidazol-2-yl)sulfanylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-11-6-5-10-9(11)13-8-4-2-3-7(8)12/h5-8,12H,2-4H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLXCLBYOAOEP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S[C@@H]2CCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

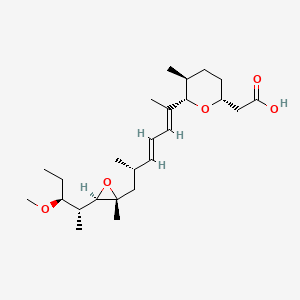

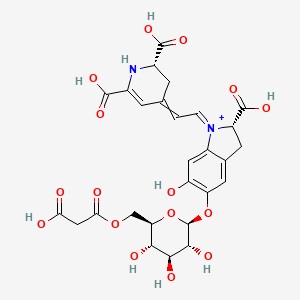

![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)

![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)